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Compound of Interest

Compound Name: Tetrahydrofuran-2-carboxamide

Cat. No.: B153543

This technical guide provides an in-depth analysis of the spectroscopic data for
Tetrahydrofuran-2-carboxamide, a key heterocyclic scaffold of interest to researchers,
scientists, and professionals in drug development. Understanding the precise spectral
characteristics of this molecule is fundamental for its identification, purity assessment, and the
elucidation of its role in complex chemical reactions. This document offers a detailed
examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, grounded in established scientific principles and supported by comparative data
from related structures.

Molecular Structure and its Spectroscopic
Implications

Tetrahydrofuran-2-carboxamide possesses a saturated five-membered ether ring with a
primary amide substituent at the C2 position. This structure dictates a unique spectroscopic
fingerprint. The chirality at the C2 position can also influence the spectral data, particularly in
chiral environments. The molecular formula is CsHaNO2, with a molecular weight of 115.13
g/mol .

Caption: Molecular structure of Tetrahydrofuran-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Tetrahydrofuran-2-carboxamide, both *H and *3C NMR provide critical
information for structural confirmation.

'H NMR Spectroscopy

The proton NMR spectrum of Tetrahydrofuran-2-carboxamide is predicted to show distinct
signals for the protons on the tetrahydrofuran ring and the amide group. The chemical shifts are
influenced by the electronegativity of the adjacent oxygen and amide functionalities.

Table 1: Predicted 'H NMR Data for Tetrahydrofuran-2-carboxamide

e Predicted Chemical Predicted Predicted Coupling
Shift (0, ppm) Multiplicity Constants (J, Hz)

H2 4.1-4.3 dd ~8,6

H5a, H5[3 3.8-4.0 m

H3a, H3B, H4a, H4P 1.8-2.2 m

-NH:2 55-75 br s

» Rationale: The H2 proton, being adjacent to both the ring oxygen and the electron-
withdrawing carboxamide group, is expected to be the most deshielded of the ring protons.
The protons on C5 (H5a and H5(3), adjacent to the ether oxygen, will also be deshielded
compared to the protons on C3 and C4. The protons on C3 and C4 will likely appear as a
complex multiplet in the aliphatic region. The amide protons (-NHz) are expected to be broad
singlets and their chemical shift can be highly dependent on the solvent and concentration
due to hydrogen bonding and exchange.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted 3C NMR Data for Tetrahydrofuran-2-carboxamide
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Carbon Predicted Chemical Shift (8, ppm)
C=0 170 - 175

Cc2 75 -80

C5 68 -72

C3,C4 25-35

o Rationale: The carbonyl carbon of the amide group is expected to have the largest chemical
shift due to the strong deshielding effect of the double-bonded oxygen. The C2 carbon,
attached to both the ring oxygen and the amide group, will be significantly deshielded. The
C5 carbon, adjacent to the ether oxygen, will also be deshielded relative to the C3 and C4

carbons, which are expected in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Tetrahydrofuran-2-carboxamide will be characterized by absorptions
corresponding to the amide and ether functional groups.

Table 3: Predicted IR Absorption Bands for Tetrahydrofuran-2-carboxamide

Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3400 - 3100 Strong, Broad and symmetric)

2980 - 2850 Medium C-H stretching (aliphatic)
~1680 Strong C=0 stretching (Amide | band)
~1620 Medium N-H bending (Amide Il band)
~1100 Strong C-O-C stretching (ether)

o Rationale: The presence of a primary amide is confirmed by the two N-H stretching bands
and the characteristic Amide | (C=0 stretch) and Amide Il (N-H bend) bands. The strong
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absorption around 1100 cm~1! is indicative of the C-O-C stretching vibration of the

tetrahydrofuran ring.[1][2][3]
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Caption: Key functional group correlations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

e Molecular lon (M*): The molecular ion peak for Tetrahydrofuran-2-carboxamide is

expected at an m/z of 115, corresponding to its molecular weight.

o Fragmentation Pattern: The fragmentation of Tetrahydrofuran-2-carboxamide is likely to

proceed through several key pathways:
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o Loss of the amide group: Cleavage of the C2-C(O)NHz bond could lead to a fragment
corresponding to the tetrahydrofuryl cation at m/z 71.

o Loss of CONHz: A fragment at m/z 71 could also arise from the loss of the entire
carboxamide radical.

o Ring opening and subsequent fragmentation: The tetrahydrofuran ring can undergo alpha-
cleavage adjacent to the oxygen atom, leading to a variety of smaller fragments. A
common fragmentation for ethers is the loss of an alkene.

o McLafferty Rearrangement: While less common for cyclic systems, a rearrangement
involving the amide group could potentially occur.

P e

o-cleavage

[CONH2]*
m/z = 44

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data
discussed.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Tetrahydrofuran-2-carboxamide in
a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in an NMR tube. The choice of
solvent can affect the chemical shifts, particularly for the amide protons.[4][5][6]

e Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
resolution.
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* 'H NMR Acquisition: Acquire a standard one-dimensional *H NMR spectrum. Typical
parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of
scans and a longer relaxation delay may be necessary due to the lower natural abundance
and longer relaxation times of the 3C nucleus.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the
spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.qg.,
NaCl or KBr) if it is a solid. If it is soluble, a solution in a suitable solvent (e.g., CCla or CHCI3)
can be used in a liquid cell. Attenuated Total Reflectance (ATR) is also a common technique
for solid samples.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm™1).
Acquire a background spectrum of the empty sample holder or pure solvent first, which is
then automatically subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and compare them to known
correlation charts.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

¢ lonization: Use an appropriate ionization technique, such as Electron lonization (El) for GC-
MS, or Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI) for
LC-MS.[7]
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e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the major fragment ions.

Conclusion

The spectroscopic data of Tetrahydrofuran-2-carboxamide, as detailed in this guide, provide
a robust framework for its unequivocal identification and characterization. The combination of
NMR, IR, and MS techniques offers complementary information that, when integrated, allows
for a complete structural assignment. This guide serves as a valuable resource for scientists
engaged in research and development where this important molecular entity is involved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of Tetrahydrofuran-2-
carboxamide: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b153543#tetrahydrofuran-2-carboxamide-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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